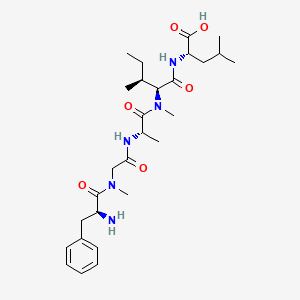
3'-O-Angeloylhamaudol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Angeloylhamaudol is a coumarin compound that can be isolated from the roots and rhizomes of Saposhnikovia divaricata, a plant commonly used in traditional Chinese medicine . This compound is known for its anti-inflammatory and cytotoxic properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-O-Angeloylhamaudol can be isolated from the ethyl acetate fractions of Saposhnikovia divaricata extracts . The isolation process typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) with diode array and tandem mass detectors .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 3’-O-Angeloylhamaudol. Most of the compound used in research is obtained through extraction from natural sources rather than synthetic production .
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Angeloylhamaudol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3’-O-Angeloylhamaudol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of coumarins.
Wirkmechanismus
The mechanism of action of 3’-O-Angeloylhamaudol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the suppression of nitric oxide production, which is a key inflammatory mediator . In terms of its cytotoxic activity, the compound induces apoptosis in HL-60 cells through the mitochondrial-dependent apoptotic pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ledeouriellol: Another linear dihydropyranochromone isolated from Saposhnikovia divaricata with similar anti-inflammatory properties.
Hamaudol: A related compound with comparable biological activities.
Umbelliferone: A coumarin from a different source with anti-inflammatory effects.
Scopoletin: Another coumarin with similar properties.
Uniqueness
3’-O-Angeloylhamaudol stands out due to its potent cytotoxic activity against HL-60 cells and its ability to induce apoptosis through the mitochondrial-dependent pathway . This makes it a unique and valuable compound for anti-cancer research compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H22O6 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)19(23)25-16-8-12-14(26-20(16,4)5)9-15-17(18(12)22)13(21)7-11(3)24-15/h6-7,9,16,22H,8H2,1-5H3/b10-6-/t16-/m0/s1 |
InChI-Schlüssel |
GLVOOJKVWKZSGR-DIEDAUMRSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


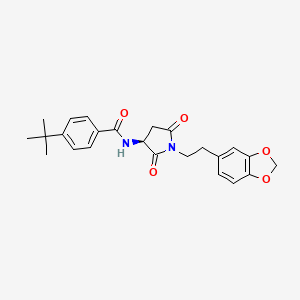
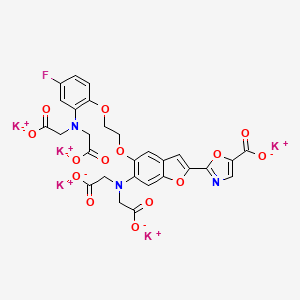
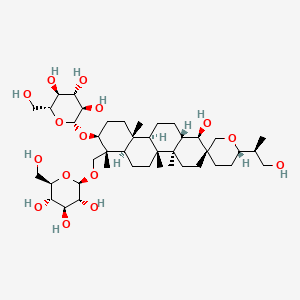

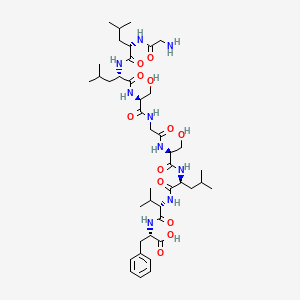
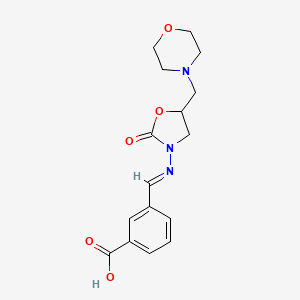
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
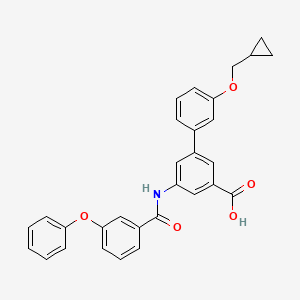
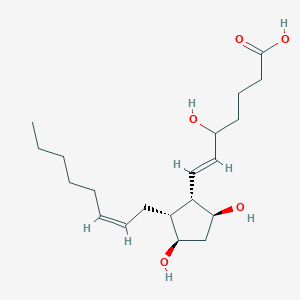
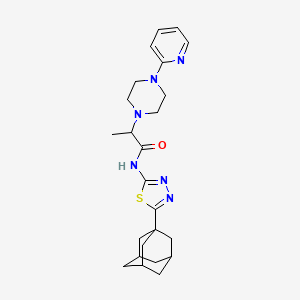
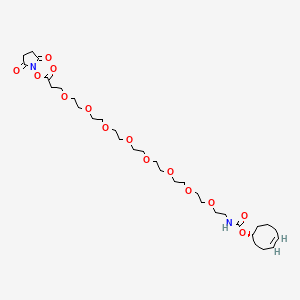
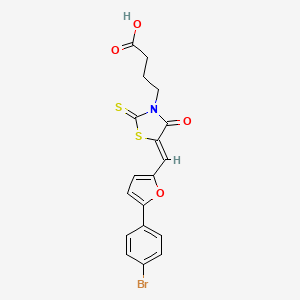
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
